![molecular formula C10H5BrCl2N2 B6263501 4-(3-bromophenyl)-2,6-dichloropyrimidine CAS No. 1482575-55-2](/img/no-structure.png)
4-(3-bromophenyl)-2,6-dichloropyrimidine
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Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the sequence of chemical reactions .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, and reactivity .Mechanism of Action
Target of Action
Related compounds such as pyrazolines and their derivatives have been reported to have various biological and pharmacological activities . These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor effects .
Mode of Action
For example, some compounds have been found to inhibit the activity of acetylcholinesterase (AChE), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . This inhibition can affect normal nerve pulse transmission, leading to behavioral changes and movement impairment .
Biochemical Pathways
Related compounds have been reported to affect various cellular components negatively through the overexpression of reactive oxygen species (ros) and oxidative stress . This can lead to the formation of unstable molecules such as malondialdehyde (MDA), a common biomarker for cellular and tissue oxidative injury .
Result of Action
Related compounds have been reported to cause various effects, such as behavioral changes and movement impairment due to the inhibition of ache activity . They have also been associated with cellular and tissue oxidative injury due to the overexpression of ROS and oxidative stress .
Action Environment
The success of related compounds in suzuki–miyaura cross-coupling reactions has been attributed to a combination of exceptionally mild and functional group tolerant reaction conditions, along with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(3-bromophenyl)-2,6-dichloropyrimidine involves the reaction of 3-bromobenzaldehyde with ethyl acetoacetate to form 3-(3-bromophenyl)-1-(ethoxycarbonyl)prop-2-en-1-one, which is then reacted with guanidine hydrochloride and sodium methoxide to yield the final product.", "Starting Materials": ["3-bromobenzaldehyde", "ethyl acetoacetate", "guanidine hydrochloride", "sodium methoxide"], "Reaction": ["Step 1: React 3-bromobenzaldehyde with ethyl acetoacetate in the presence of a base catalyst to form 3-(3-bromophenyl)-1-(ethoxycarbonyl)prop-2-en-1-one.", "Step 2: React 3-(3-bromophenyl)-1-(ethoxycarbonyl)prop-2-en-1-one with guanidine hydrochloride and sodium methoxide to form 4-(3-bromophenyl)-2,6-dichloropyrimidine."] } | |
CAS RN |
1482575-55-2 |
Product Name |
4-(3-bromophenyl)-2,6-dichloropyrimidine |
Molecular Formula |
C10H5BrCl2N2 |
Molecular Weight |
304 |
Purity |
95 |
Origin of Product |
United States |
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